N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene core linked via an ethyl spacer to a pyrazole ring substituted at position 4 with a pyridin-4-yl group. This structure combines sulfur-containing and nitrogen-rich moieties, making it a candidate for targeting enzymes or receptors that recognize aromatic and hydrogen-bonding functionalities. Such compounds are often explored in medicinal chemistry for kinase inhibition, antimicrobial activity, or as enzyme modulators .
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-22(20,14-2-1-9-21-14)17-7-8-18-11-13(10-16-18)12-3-5-15-6-4-12/h1-6,9-11,17H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLGAEMTADRYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.
Introduction of the Thiophene Sulfonamide Group: The final step involves the sulfonation of thiophene followed by the coupling of the sulfonamide group to the pyrazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide has been explored for its therapeutic potential in treating various diseases:
- Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against human tumor cell lines, including liver (HepG-2) and colon cancer cells. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 15 | Induction of apoptosis |
| Colon Cancer | 20 | Cell cycle arrest |
Antimicrobial Properties
Research has demonstrated significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Bacillus subtilis | 14 | 64 |
These findings suggest its potential use as an antimicrobial agent.
Anti-inflammatory Properties
The compound has shown promise in inhibiting specific enzymes related to inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can contribute to its potential as an anti-inflammatory agent, providing therapeutic avenues for conditions like arthritis.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry reported that derivatives exhibited significant cytotoxicity against multiple cancer cell lines, indicating a need for further exploration in clinical settings.
- Antimicrobial Testing : Research conducted at a leading university demonstrated that this compound effectively inhibited bacterial growth in vitro, suggesting its application in developing new antibiotics.
- Inflammation Models : Animal models have shown that compounds similar to this compound significantly reduced inflammation markers, supporting its use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Key Structural Differences
The compound’s distinct features are highlighted through comparisons with two related molecules from the literature:
Compound A : 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide ()
- Core Structure : Benzamide with ethylsulfonyl substituent.
- Heterocycles : Thiazole (linked to pyridin-2-yl) vs. pyrazole (linked to pyridin-4-yl) in the target.
- Sulfur Group : Ethylsulfonyl (neutral) vs. sulfonamide (acidic NH group).
- Pyridine Position : 2-position (more basic) vs. 4-position (planar lone pair).
- Linker : Amide bond vs. ethyl spacer.
Compound B : N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide ()
- Core Structure : Sulfamide (N-SO2-N) vs. sulfonamide (SO2-NH).
- Heterocycles : Pyrazole linked to phenyl vs. pyrazole directly bonded to pyridin-4-yl.
- Linker : Ethyl-phenyl spacer vs. simple ethyl chain.
- Pyridine Position : 2-position vs. 4-position.
Physicochemical and Functional Implications
- Sulfonamide vs. Compound A’s ethylsulfonyl group lacks an NH donor, reducing polarity.
- Heterocycle Impact : Thiazole (Compound A) and thiophene (target) differ in aromaticity and electronic properties, influencing solubility and target binding.
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of a thiophene moiety linked to a sulfonamide group, along with a pyrazole and pyridine substituent. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Attachment of the Pyridine Moiety : A nucleophilic substitution reaction introduces the pyridine derivative to the pyrazole intermediate.
- Introduction of the Thiophene Sulfonamide Group : The final step involves sulfonation of thiophene followed by coupling with the pyrazole-pyridine intermediate.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene and pyrazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing notable inhibition zones and low minimum inhibitory concentrations (MIC) .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Bacillus subtilis | 14 | 64 |
Antioxidant Activity
In addition to antimicrobial effects, this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. Assays such as DPPH and hydroxyl radical scavenging have shown that derivatives possess significant antioxidant activity, suggesting their potential use in therapies aimed at oxidative damage .
Study on Antitumor Activity
A study investigating the antitumor properties of thiophene derivatives found that compounds with similar structures to this compound exhibited cytotoxic effects against human tumor cell lines, including liver (HepG-2) and colon cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Inhibition of Enzymatic Activity
Research has also focused on the inhibition of specific enzymes related to inflammation and cancer progression. Compounds containing pyrazole and thiophene moieties have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition contributes to their potential as anti-inflammatory agents .
Computational Studies
Computational methods, including molecular docking simulations, have been employed to understand the binding interactions of this compound with biological targets. These studies support experimental findings by elucidating how structural features influence biological activity, aiding in the design of more potent derivatives .
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Maintain 0–5°C during sulfonylation to prevent decomposition .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
Basic: How is structural characterization of this compound validated in academic research?
Q. Methodological Workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm connectivity of pyridinyl, pyrazolyl, and thiophene moieties. Key signals include pyridinyl protons (δ 8.5–9.0 ppm) and thiophene-SO₂NH (δ 3.5–4.0 ppm) .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyrazole C=N (1600–1500 cm⁻¹) .
Data Cross-Validation : Compare experimental results with computational predictions (e.g., PubChem data for analogous structures) .
Advanced: What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Q. Key Challenges :
Q. Mitigation Strategies :
- Prodrug Design : Modify the sulfonamide to ester or amide prodrugs for enhanced membrane permeability .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation .
Advanced: How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
Q. Case Example :
- In Vitro IC₅₀ : 50 nM (enzyme inhibition) vs. In Vivo ED₅₀ : 10 mg/kg (weaker activity).
Q. Methodological Analysis :
Plasma Protein Binding : Measure compound binding to albumin/globulins (e.g., equilibrium dialysis). High binding (>95%) reduces free drug availability .
Metabolite Interference : Perform LC-MS/MS to identify inactive/active metabolites in plasma .
Tissue Distribution : Use radiolabeled analogs (³H/¹⁴C) to assess penetration into target organs .
Q. Experimental Redesign :
- Dosing Regimen : Adjust frequency (e.g., QD to BID) based on half-life.
- Combination Therapy : Pair with CYP inhibitors (e.g., ketoconazole) to prolong exposure .
Advanced: What structure-activity relationship (SAR) insights guide target selectivity optimization?
Q. Critical Substituents :
Q. Design Recommendations :
- Prioritize 4-pyridinyl for target engagement.
- Introduce hydrophobic groups (e.g., -CF₃) to enhance binding pocket interactions .
Advanced: How can computational methods aid in predicting off-target interactions?
Q. Workflow :
Molecular Docking : Screen against >500 kinases using AutoDock Vina to identify potential off-targets (e.g., EGFR, JAK2) .
Pharmacophore Modeling : Align with known sulfonamide-based inhibitors (e.g., celecoxib) to predict COX-2 cross-reactivity .
Machine Learning : Train models on ChEMBL data to flag cardiotoxicity risks (hERG channel inhibition) .
Q. Validation :
- In Vitro Panels : Test against safety panels (e.g., Eurofins Cerep) to confirm predictions .
Advanced: What analytical techniques are critical for assessing purity in complex reaction mixtures?
Q. Key Methods :
HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to resolve sulfonamide derivatives. Purity >98% required for biological assays .
LC-MS/MS : Detect trace impurities (e.g., des-ethyl byproducts) at <0.1% levels .
Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) to confirm stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
